molecular formula C5F12N2 B14439046 2,2,4,4,5,5-Hexafluoro-1,3-bis(trifluoromethyl)imidazolidine CAS No. 74554-48-6

2,2,4,4,5,5-Hexafluoro-1,3-bis(trifluoromethyl)imidazolidine

Cat. No.: B14439046
CAS No.: 74554-48-6
M. Wt: 316.05 g/mol
InChI Key: BYJSYBARPJVKAS-UHFFFAOYSA-N
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Description

2,2,4,4,5,5-Hexafluoro-1,3-bis(trifluoromethyl)imidazolidine is a fluorinated organic compound with the molecular formula C5F12N2. It is known for its high thermal stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4,5,5-Hexafluoro-1,3-bis(trifluoromethyl)imidazolidine typically involves the reaction of hexafluoroacetone with ammonia or amines under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,2,4,4,5,5-Hexafluoro-1,3-bis(trifluoromethyl)imidazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,4,4,5,5-Hexafluoro-1,3-bis(trifluoromethyl)imidazolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,4,4,5,5-Hexafluoro-1,3-bis(trifluoromethyl)imidazolidine involves its interaction with various molecular targets. The compound’s fluorinated structure allows it to participate in unique interactions with enzymes and other biomolecules, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4,4,5,5-Hexafluoro-1,3-bis(trifluoromethyl)imidazolidine stands out due to its unique imidazolidine ring structure, which imparts distinct chemical reactivity and stability. Its high degree of fluorination also contributes to its exceptional thermal and chemical resistance, making it suitable for specialized applications in various fields .

Properties

CAS No.

74554-48-6

Molecular Formula

C5F12N2

Molecular Weight

316.05 g/mol

IUPAC Name

2,2,4,4,5,5-hexafluoro-1,3-bis(trifluoromethyl)imidazolidine

InChI

InChI=1S/C5F12N2/c6-1(7)2(8,9)19(4(13,14)15)5(16,17)18(1)3(10,11)12

InChI Key

BYJSYBARPJVKAS-UHFFFAOYSA-N

Canonical SMILES

C1(C(N(C(N1C(F)(F)F)(F)F)C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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